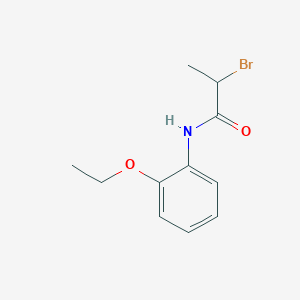

2-bromo-N-(2-ethoxyphenyl)propanamide

Description

2-Bromo-N-(2-ethoxyphenyl)propanamide (CAS: 1211447-43-6, molecular formula: C₁₁H₁₄BrNO₂, molar mass: 272.14 g/mol) is an organic compound featuring a propanamide backbone with a bromine atom at the β-position and a 2-ethoxyphenyl substituent on the amide nitrogen. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects, distinguishing it from analogs with methyl, chloro, or nitro substituents .

Properties

IUPAC Name |

2-bromo-N-(2-ethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTFDMRBQXQXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyphenyl)propanamide typically involves the bromination of N-(2-ethoxyphenyl)propanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

-

Bromination with Bromine

Reagents: Bromine (Br2), N-(2-ethoxyphenyl)propanamide

Solvent: Dichloromethane (CH2Cl2)

Conditions: Room temperature, stirring

-

Bromination with N-bromosuccinimide

Reagents: N-bromosuccinimide (NBS), N-(2-ethoxyphenyl)propanamide

Solvent: Acetonitrile (CH3CN)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethoxyphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of N-(2-ethoxyphenyl)propanamide derivatives with different functional groups.

Reduction: Formation of N-(2-ethoxyphenyl)propanamide or 2-ethoxyphenylpropanol.

Oxidation: Formation of 2-ethoxybenzoic acid or other oxidized products.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(2-ethoxyphenyl)propanamide serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom allows for further substitution reactions, making it a versatile intermediate in synthetic pathways.

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, which could lead to therapeutic effects. The bromine and ethoxyphenyl groups are believed to play critical roles in its binding affinity and selectivity towards these targets.

Case Study: Anticancer Activity

A study investigated the anticancer effects of derivatives related to this compound. It was found that certain modifications could enhance its ability to inhibit glioblastoma cell viability significantly. The mechanism is hypothesized to involve disruption of mitochondrial respiration and alteration of cell membrane fluidity, leading to cytotoxic effects on cancer cells.

Enzymatic Activity

The compound has been studied for its enzymatic interactions, particularly with amidase enzymes that hydrolyze amide bonds. This enzymatic activity is crucial for various biochemical pathways and could be leveraged for therapeutic applications.

Data Tables

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Exhibits significant effects in vitro |

| Anticancer | Inhibits glioblastoma cell viability |

| Enzymatic Hydrolysis | Substrate for amidase enzymes |

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, depending on the context of its use. For example, in pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in the substituent on the phenyl ring and/or modifications to the propanamide chain:

Reactivity and Electronic Effects

- Methyl substituents (e.g., 2-methylphenyl in CAS 19397-79-6) offer moderate steric hindrance, favoring reactions at the bromine site .

Electron-Withdrawing Groups (EWG):

Biological Activity

2-bromo-N-(2-ethoxyphenyl)propanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, synthesizing findings from diverse studies to present a detailed overview.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromine atom and the ethoxy group contributes to its unique chemical properties, which influence its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , antiviral , and cytotoxic properties. The following sections detail these activities along with relevant findings from various studies.

Antimicrobial Activity

Several studies have explored the antimicrobial efficacy of this compound against various pathogens:

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit vital metabolic pathways, leading to cell death.

- Minimum Inhibitory Concentrations (MIC) :

- Against Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.

- Against Escherichia coli: MIC values were reported between 2.33 and 156.47 µM.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Antiviral Activity

The compound has also been evaluated for its potential against viral infections, particularly in the context of SARS-CoV-2:

- Inhibition Studies : Preliminary data suggest that it may inhibit the activity of viral proteases, which are critical for viral replication.

- Case Studies : In vitro assays have shown promising results in reducing viral load in infected cell lines.

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic use:

- Cell Viability Assays : Studies indicate low cytotoxicity at therapeutic concentrations, with no significant adverse effects observed in human cell lines up to concentrations of 100 µM.

- Toxicological Assessments : Further evaluations are necessary to establish a comprehensive safety profile, including mutagenicity and long-term effects.

Research Findings and Case Studies

- Study on Antimicrobial Efficacy :

- Antiviral Screening :

- Cytotoxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.